Specific Scientific Field: Chemical Biology and Drug Discovery
Summary of the Application: L-Phenylalaninol is used in the quantitative pyrrole protection of L-phenylalanine in aqueous media. This process is a part of the Clauson-Kaas reaction, which is a prominent tool in chemical biology and drug discovery .
Methods of Application: The Clauson-Kaas methodology involves a standard two-phase acidic mixture buffered with acetate salts. This is used for the time-consuming catalytic condensation of 2,5-dimethoxytetrahydrofuran and fast removal of pyrrolyl products after formation to inhibit their racemization .
Results or Outcomes: The protocol proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product via convenient and facile column-free purification .
Specific Scientific Field: Medicine and Pharmacology
Summary of the Application: L-Phenylalaninol acts as an antiulcer agent that reduces the secretion of gastric acid and prevents ulcer formation. It also inhibits intestinal absorption of L-phenylalanine, making it a prospective treatment for phenylketonuria .
Methods of Application: L-Phenylalaninol is administered to patients to reduce the secretion of gastric acid and prevent ulcer formation. It is also used to inhibit the intestinal absorption of L-phenylalanine .
Results or Outcomes: The use of L-Phenylalaninol has shown promising results in reducing the secretion of gastric acid and preventing ulcer formation. It has also shown potential in treating phenylketonuria by inhibiting the intestinal absorption of L-phenylalanine .
Specific Scientific Field: Biochemistry and Pharmacology
Summary of the Application: L-Phenylalaninol is used as a building block in the synthesis of biochemically active compounds, including HIV protease inhibitors .
Methods of Application: The specific methods of application can vary depending on the type of biochemically active compound being synthesized. L-phenylalaninol is typically used as a starting material or intermediate in these syntheses .
Results or Outcomes: The use of L-Phenylalaninol in the synthesis of biochemically active compounds has led to the development of effective treatments for various diseases, including HIV .
Specific Scientific Field: Bioengineering and Microbiology
Summary of the Application: L-Phenylalaninol is used in the biosynthesis of L-Phenylalanine in E. coli from inexpensive aromatic precursors .
Methods of Application: The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-Phenylalanine. The second module catalyzes phenylpyruvate to L-Phenylalanine .
Results or Outcomes: The engineered E. coli containing these two modules could produce L-Phenylalanine from benzaldehyde with a conversion rate of 69%. This work opens the possibility of L-Phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
Specific Scientific Field: Material Science and Engineering
Summary of the Application: The typical pyrrole ring, which is extensively adopted in peptidomimetics, generally exists in natural or non-natural drug candidates, synthetic intermediates, and opto-electronic polymers . L-Phenylalaninol is used in the synthesis of these opto-electronic polymers .
Methods of Application: The specific methods of application can vary depending on the type of opto-electronic polymer being synthesized. L-phenylalaninol is typically used as a starting material or intermediate in these syntheses .
Results or Outcomes: The use of L-Phenylalaninol in the synthesis of opto-electronic polymers has led to the development of new materials with promising properties for use in various applications, including agriculture, food, medicinal and pharmaceutical chemistry .
Specific Scientific Field: Biochemistry and Molecular Biology
Summary of the Application: L-Phenylalaninol is used in bioconjugations, which are processes that involve joining two biomolecules together . This is particularly useful in the development of new drugs and therapies .
Methods of Application: In bioconjugations, L-Phenylalaninol is used as a linker molecule to join two other molecules together. The specific methods of application can vary depending on the molecules being conjugated .
Results or Outcomes: The use of L-Phenylalaninol in bioconjugations has led to the development of new drugs and therapies. For example, it has been used to construct bioactive ureas as ASK1 and PI3K inhibitors .
L-Phenylalaninol is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of an alcohol functional group. Its chemical formula is C₉H₁₃NO, and it can be described as (2S)-2-amino-3-phenylpropan-1-ol. This compound is notable for its role in various biochemical processes and its potential applications in medicinal chemistry and biochemistry.
L-Phenylalaninol exhibits various biological activities. It has been reported to act as an antiulcer agent by reducing gastric acid secretion and preventing ulcer formation . Additionally, it plays a role in neurotransmitter synthesis pathways, being a precursor to several important neurotransmitters derived from phenylalanine, such as dopamine and norepinephrine. Its interaction with neurotransmitter systems suggests potential implications for mood regulation and cognitive function .
Several methods exist for synthesizing L-phenylalaninol. Common approaches include:
L-Phenylalaninol has several applications:
Research indicates that L-phenylalaninol interacts with various biological systems, particularly in the central nervous system. It has been shown to influence neurotransmitter release and may modulate receptor activity at glutamatergic synapses . Its interactions are crucial for understanding its pharmacological effects and potential therapeutic applications.
L-Phenylalaninol shares structural similarities with several other compounds derived from phenylalanine or related amino acids. Here are some notable comparisons:
L-Phenylalaninol's uniqueness lies in its alcohol functional group, which allows for distinct chemical reactivity compared to its analogs. This property enables specific interactions within biological systems that are not observed with other derivatives.
Corrosive